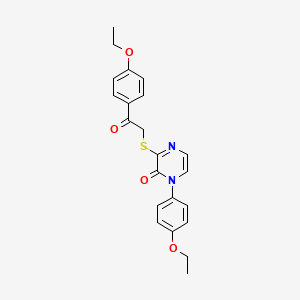

![molecular formula C8H11NO3S B2676104 [3-(Hydroxymethyl)phenyl]methanesulfonamide CAS No. 1493996-36-3](/img/structure/B2676104.png)

[3-(Hydroxymethyl)phenyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

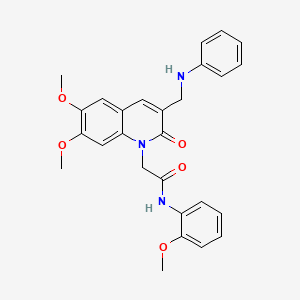

The molecular structure of “[3-(Hydroxymethyl)phenyl]methanesulfonamide” consists of a phenyl group (a ring of six carbon atoms) with a hydroxymethyl group (CH2OH) and a methanesulfonamide group (CH3SO2NH2) attached to it .Physical And Chemical Properties Analysis

“[3-(Hydroxymethyl)phenyl]methanesulfonamide” appears as a solid at room temperature . It has a molecular weight of 201.25 g/mol .Applications De Recherche Scientifique

Methane Oxidation and Its Implications

The anaerobic oxidation of methane (AOM) with sulfate plays a pivotal role in marine environments, mediated by consortia of methanotrophic archaea and sulfate-reducing bacteria. This process is essential for mitigating methane emissions, a potent greenhouse gas, from aquatic systems. Understanding the lipid biomarker signatures of these microbial communities aids in identifying their presence and activity, offering insights into natural methane mitigation mechanisms (Niemann & Elvert, 2008).

Biomimetic Approaches to Methane Hydroxylation

Biomimetic and bio-inspired methods for methane oxygenation draw inspiration from nature to develop cleaner, less expensive processes for converting methane into valuable chemicals. These approaches can potentially revolutionize chemical production, presenting solutions to material, energy, and environmental challenges. The exploration of nature's strategies for methane oxidation enriches the chemical toolbox and may lead to novel methodologies in chemical synthesis and environmental remediation (Shilov & Shteinman, 2012).

Production and Functionalization of Methane Under Non-oxidative Conditions

The catalytic conversion of methane into higher hydrocarbons under non-oxidative conditions at moderate temperatures represents an innovative approach to methane upgrading. This method circumvents the thermodynamic limitations of traditional processes, providing a novel pathway for generating more complex hydrocarbons from methane. Such advancements could significantly impact the petrochemical industry by offering more efficient and sustainable routes to produce fuels and chemicals (Amariglio, Saint-Just, & Amariglio, 1995).

Propriétés

IUPAC Name |

[3-(hydroxymethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-4,10H,5-6H2,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNFLFDXJSAKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CS(=O)(=O)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Hydroxymethyl)phenyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2676021.png)

![1-hexyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2676027.png)

![N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676035.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2676036.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2676040.png)

![4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2676041.png)